5-(Bromomethyl)undecane
CAS No.: 85531-02-8
Cat. No.: VC21193997
Molecular Formula: C12H25Br
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85531-02-8 |
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Molecular Formula | C12H25Br |
Molecular Weight | 249.23 g/mol |
IUPAC Name | 5-(bromomethyl)undecane |
Standard InChI | InChI=1S/C12H25Br/c1-3-5-7-8-10-12(11-13)9-6-4-2/h12H,3-11H2,1-2H3 |
Standard InChI Key | PQAMWMMOUKNGEL-UHFFFAOYSA-N |
SMILES | CCCCCCC(CCCC)CBr |
Canonical SMILES | CCCCCCC(CCCC)CBr |
Introduction
Chemical Identity and Properties
5-(Bromomethyl)undecane is an alkyl bromide with the chemical formula C₁₂H₂₅Br and a molecular weight of 249.23100 . It is registered under the CAS number 85531-02-8 and possesses several synonyms in chemical literature and commercial contexts .
Identification Parameters
The compound has distinct physical and chemical characteristics that aid in its identification and differentiation from similar compounds. These parameters are essential for researchers and chemical manufacturers to ensure product quality and purity.
Table 1: Basic Identification Parameters of 5-(Bromomethyl)undecane
Parameter | Value |
---|---|
CAS Number | 85531-02-8 |
Molecular Formula | C₁₂H₂₅Br |
Molecular Weight | 249.23100 |
Exact Mass | 248.11400 |
LogP | 5.15810 |
Physical Properties
The physical properties of 5-(Bromomethyl)undecane determine its handling requirements, storage conditions, and application methods in laboratory and industrial settings.
Table 2: Physical Properties of 5-(Bromomethyl)undecane
The compound exhibits a relatively high boiling point, indicating significant intermolecular forces despite its predominantly hydrocarbon structure. The presence of the bromine atom contributes to its higher density compared to similar hydrocarbons without halogen substitution .
Nomenclature and Structural Information
Synonyms and Alternative Names
5-(Bromomethyl)undecane is known by several alternative names in chemical literature and commercial catalogues, reflecting its structural characteristics and applications.
Table 3: Common Synonyms for 5-(Bromomethyl)undecane
Structural Features
The molecule consists of an eleven-carbon chain (undecane) with a bromomethyl group attached at the 5-position. This structural arrangement gives the compound its distinctive reactivity profile, particularly its ability to undergo nucleophilic substitution reactions typical of primary alkyl halides .
Synthesis Methods
The preparation of 5-(Bromomethyl)undecane typically involves the bromination of the corresponding alcohol, 2-butyl-1-octanol, which serves as the primary starting material.
Standard Synthesis Procedure
A documented synthesis method involves the reaction of 2-butyl-1-octanol with bromine in the presence of triphenylphosphine, a classic conversion of alcohols to alkyl bromides known as the Appel reaction .
The procedure is outlined as follows:
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Bromine (100 mmol, 5.115 mL) and triphenylphosphine (26.18 g, 100 mmol) are dissolved in 250 mL of dichloromethane (DCM).
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The solution is bubbled with argon for 10 minutes to create an inert atmosphere.
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2-butyl-1-octanol (18.635 g, 100 mmol) is added at 0°C and stirred at this temperature for 30 minutes.
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The reaction mixture is then stirred at room temperature overnight.
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A small amount of sodium sulfite (Na₂SO₃) is added to neutralize excess bromine.
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After removal of the solvent, the residue is filtered and washed with hexane.
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The crude product is purified through silica gel chromatography using petroleum ether as the eluent.
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This procedure yields 5-(Bromomethyl)undecane as a colorless oil with an 88.1% yield .
Spectroscopic Confirmation
The successful synthesis of 5-(Bromomethyl)undecane can be confirmed through nuclear magnetic resonance (NMR) spectroscopy:
¹H NMR (400 MHz, CDCl₃): δ 3.45 (d, J = 4.8 Hz, 2H), 1.59 (dd, J = 11.1, 5.3 Hz, 1H), 1.40–1.21 (m, 16H), 0.90 (q, J = 6.9 Hz, 6H) .
¹³C NMR (125 MHz, CDCl₃): δ 39.88, 39.62, 32.71, 32.40 .
Applications in Chemical Synthesis
As a Reagent in Organic Synthesis
5-(Bromomethyl)undecane serves as an important alkylating agent in organic synthesis. Its primary use is as a reagent for introducing the 2-butyloctyl group through nucleophilic substitution reactions .
Application in Materials Science
A significant application of 5-(Bromomethyl)undecane is in the synthesis of compounds for materials science, particularly in the development of organic electronic materials. For example, it has been employed in the synthesis of compound DFOL-NR, a precursor for materials used in organic electronics .
The synthetic pathway involves:
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Reaction of compound DFOL-NH (785.1 mg, 1.0 mmol) with 5-bromomethyl-undecane (996.9 mg, 4.0 mmol)
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Addition of potassium carbonate (1382.1 mg, 10.0 mmol) and potassium iodide (664.0 mg, 4.0 mmol)
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Dissolution in N,N-dimethylformamide (25 mL)
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Heating to 120°C and stirring for 12 hours under argon atmosphere
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After processing, the reaction yields a faint yellow solid (784.1 mg, 69.9% yield)
This application demonstrates the compound's value in creating advanced functional materials for potential use in electronic devices.
Recent Research Applications
5-(Bromomethyl)undecane has been used in recent research for the development of medium bandgap materials for electronic applications. It has been specifically mentioned in the synthesis of compounds for potential use in organic photovoltaics and other electronic devices .
In one documented study, the compound was utilized in the synthesis pathway of conjugated polymers, demonstrating its value in creating functional materials with tailored electronic properties .
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